molecular formula C19H36N6O7 B1585028 Lysyl-lysyl-glycyl-glutamic acid CAS No. 72189-84-5

Lysyl-lysyl-glycyl-glutamic acid

Cat. No.: B1585028
CAS No.: 72189-84-5
M. Wt: 460.5 g/mol
InChI Key: SUQWGICKJIJKNO-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysyl-lysyl-glycyl-glutamic acid is a tetrapeptide composed of two lysine residues, one glycine residue, and one glutamic acid residue. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysyl-lysyl-glycyl-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (glutamic acid) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (glycine) is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the addition of the lysine residues.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.

Chemical Reactions Analysis

Types of Reactions

Lysyl-lysyl-glycyl-glutamic acid can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Deamidation: Conversion of glutamine residues to glutamic acid.

    Oxidation: Oxidation of the side chains of lysine residues.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Deamidation: Can be catalyzed by enzymes such as glutaminases.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or performic acid.

Major Products

    Hydrolysis: Yields lysine, glycine, and glutamic acid.

    Deamidation: Converts glutamine to glutamic acid.

    Oxidation: Produces oxidized lysine derivatives.

Scientific Research Applications

Lysyl-lysyl-glycyl-glutamic acid has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and wound healing properties.

    Biotechnology: Utilized in the development of peptide-based biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of lysyl-lysyl-glycyl-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Lysyl-glycyl-glutamic acid: A tripeptide with similar properties but lacking one lysine residue.

    Glycyl-glutamic acid: A dipeptide with simpler structure and different biological activities.

    Lysyl-glutamic acid: Another dipeptide with distinct properties.

Uniqueness

Lysyl-lysyl-glycyl-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its tetrapeptide structure allows for more complex interactions with biological targets compared to shorter peptides.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQWGICKJIJKNO-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992905
Record name N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72189-84-5
Record name Lysyl-lysyl-glycyl-glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072189845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lysyl-lysyl-glycyl-glutamic acid
Reactant of Route 2
Reactant of Route 2
Lysyl-lysyl-glycyl-glutamic acid
Reactant of Route 3
Lysyl-lysyl-glycyl-glutamic acid
Reactant of Route 4
Lysyl-lysyl-glycyl-glutamic acid
Reactant of Route 5
Lysyl-lysyl-glycyl-glutamic acid
Reactant of Route 6
Lysyl-lysyl-glycyl-glutamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.